molecular formula C32H42Cl2N4O B606870 [6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride CAS No. 1427705-31-4

[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride

Cat. No. B606870
M. Wt: 569.61
InChI Key: RGKQQFSVYKQZDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between the atoms .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Photovoltaic Applications

Cyanine dyes, including structures related to the specified compound, have been explored for their applications in improving photoelectric conversion efficiency in dye-sensitized solar cells. Research by Wu et al. (2009) on carboxylated cyanine dyes demonstrated that these compounds could enhance the photoelectrical properties of solar cells, indicating potential applications in renewable energy technologies (Wu et al., 2009).

Theranostic Applications in Cancer Therapy

A study by Zheng et al. (2016) highlighted the use of carbon dots derived from cyanine dyes, related to the compound , for near-infrared fluorescence imaging and photothermal cancer therapy. These carbon dots demonstrated excellent properties for both cancer imaging and treatment, showcasing their potential in medical applications (Zheng et al., 2016).

Sensing and Detection Applications

The compound's analogs have found use in the development of “naked-eye sensors” for detecting metal ions, such as aluminum. Kumar et al. (2015) synthesized compounds with structural similarities, which underwent a visible color change upon the presence of specific ions, indicating their utility in chemical sensing applications (Kumar et al., 2015).

Spectrophotometric Analysis

Balogh et al. (2008) explored the reactions of copper ions with dimethylindodicarbocyanine dye, a compound structurally related to the specified chemical. This research developed a spectrophotometric method for the determination of various oxidation states of copper, demonstrating the compound's relevance in analytical chemistry (Balogh et al., 2008).

Safety And Hazards

This involves studying the potential risks associated with handling and using the compound. It includes information on toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

[6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N4O.2ClH/c1-31(2)24-16-11-13-18-26(24)35(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)36(29)23-15-7-10-22-30(37)34-33;;/h6,8-9,11-14,16-21H,7,10,15,22-23,33H2,1-5H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKQQFSVYKQZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)N[NH3+])(C)C)C)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanine5 hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride
Reactant of Route 2
[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride
Reactant of Route 3
[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride
Reactant of Route 4
[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride
Reactant of Route 5
[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride
Reactant of Route 6
Reactant of Route 6
[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride

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